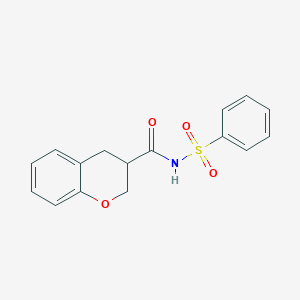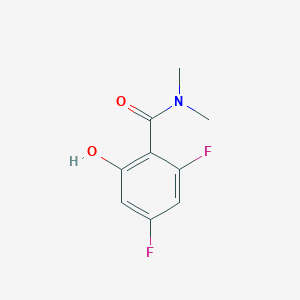
N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as BSC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BSC is a heterocyclic compound that contains a chromene ring and a benzenesulfonyl group. This compound has shown promising results in various studies, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide varies depending on its application. In anticancer studies, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. In anti-inflammatory studies, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway. In materials science, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide acts as a fluorescent probe by binding to metal ions and emitting fluorescence. In agriculture, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide acts as a plant growth regulator by promoting plant growth and increasing the yield of crops.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects depending on its application. In anticancer studies, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit the PI3K/Akt/mTOR signaling pathway. In anti-inflammatory studies, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and suppress the NF-κB signaling pathway. In materials science, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide acts as a fluorescent probe by binding to metal ions and emitting fluorescence. In agriculture, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide acts as a plant growth regulator by promoting plant growth and increasing the yield of crops.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments is its potential as a versatile compound with various applications. N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have potential as an anticancer agent, anti-inflammatory agent, fluorescent probe, and plant growth regulator. Another advantage of using N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide is its relatively simple synthesis method.
One of the limitations of using N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments is its potential toxicity. While N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has shown promising results in various studies, its toxicity and potential side effects have not been extensively studied. Another limitation of using N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide. One potential direction is the further study of its potential as an anticancer agent. While N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has shown promising results in inducing apoptosis in cancer cells, further studies are needed to determine its efficacy in vivo and its potential side effects.
Another potential direction is the further study of its potential as a plant growth regulator. While N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has shown promising results in promoting plant growth and increasing crop yields, further studies are needed to determine its efficacy in different crops and under different environmental conditions.
Finally, further studies are needed to determine the potential applications of N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide in materials science, including its potential use as a corrosion inhibitor and its potential as a fluorescent probe for the detection of metal ions.
Synthesemethoden
The synthesis of N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide involves a multi-step process that includes the condensation of salicylaldehyde and ethyl acetoacetate to form 3,4-dihydro-2H-chromen-3-carboxylic acid. The benzenesulfonyl group is then introduced by reacting the acid with benzenesulfonyl chloride in the presence of a base. The resulting compound is then converted into N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide by amidation with ammonia or an amine.
Wissenschaftliche Forschungsanwendungen
N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has shown promising results as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been studied for its potential use as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines.
In materials science, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been studied for its potential use as a fluorescent probe for the detection of metal ions. N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been studied for its potential use as a corrosion inhibitor for metal surfaces.
In agriculture, N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide has been studied for its potential use as a plant growth regulator. Studies have shown that N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide can promote plant growth and increase the yield of crops such as rice and wheat.
Eigenschaften
IUPAC Name |
N-(benzenesulfonyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c18-16(17-22(19,20)14-7-2-1-3-8-14)13-10-12-6-4-5-9-15(12)21-11-13/h1-9,13H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJCVLJLJNEJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide](/img/structure/B7566711.png)
![N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7566717.png)
![2-[(2-Methylphenyl)methylsulfanyl]acetonitrile](/img/structure/B7566725.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B7566734.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7566755.png)


![2-[Benzyl(pyrazin-2-yl)amino]ethan-1-ol](/img/structure/B7566778.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7566797.png)
![N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7566804.png)
![1-[3-(4-Methylsulfonylphenoxy)propyl]benzimidazole](/img/structure/B7566806.png)

![N-[2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-yl]-6-methyl-1-(2-nitrophenyl)-4-oxopyridazine-3-carboxamide](/img/structure/B7566821.png)
![2-[4-[3-(2-chlorophenyl)-1-methyl-4-oxo-2H-quinazolin-2-yl]phenoxy]acetamide](/img/structure/B7566829.png)